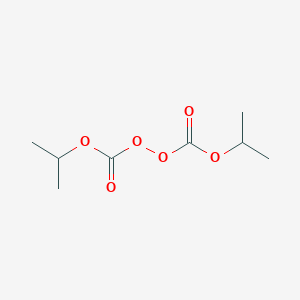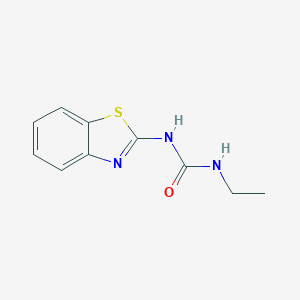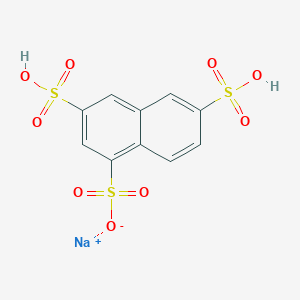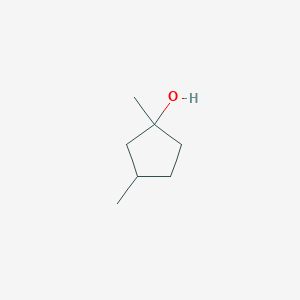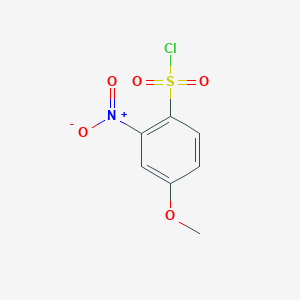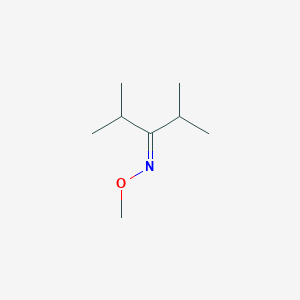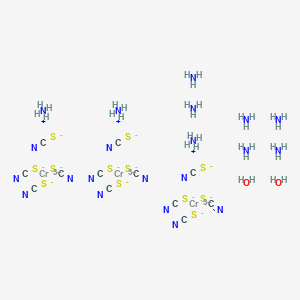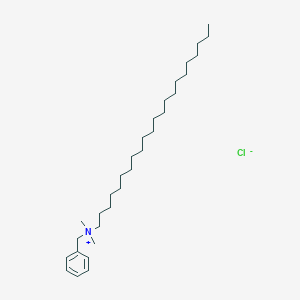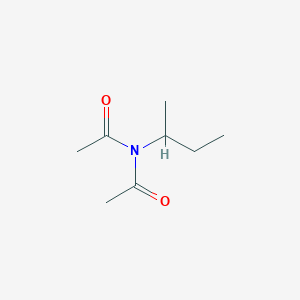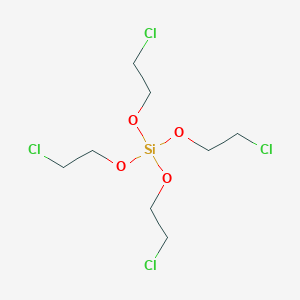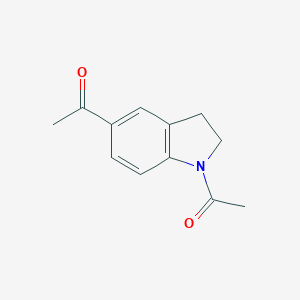
1,5-Diacetylindolina
Descripción general
Descripción
1,5-Diacetylindoline is a chemical compound with the molecular formula C12H9NO2. It is a yellow to orange colored powder that has been used in various scientific research applications. 1,5-Diacetylindoline is a derivative of indole, which is a heterocyclic organic compound that occurs naturally in plants and animals.
Aplicaciones Científicas De Investigación
Síntesis orgánica
La 1,5-Diacetylindolina se utiliza ampliamente en la síntesis orgánica. Es un derivado del indol, un compuesto orgánico heterocíclico natural que se encuentra en plantas y animales . Esto la convierte en un compuesto versátil en el campo de la síntesis orgánica.
Desarrollo farmacéutico
En la industria farmacéutica, la this compound se utiliza como reactivo para la preparación de antagonistas del receptor 5-HT1B . Estos antagonistas son cruciales en el tratamiento de diversos trastornos neurológicos y psiquiátricos.
Moléculas fluorescentes
Algunos derivados de la this compound exhiben excelentes propiedades de fluorescencia . Esto los hace útiles como moléculas fluorescentes orgánicas para aplicaciones biológicas y materiales.
Agentes de apertura de KCNQ2
La this compound se utiliza como reactivo para la síntesis de N-(1-benzo[1,3]dioxol-5-il)etil-, N-[1-(2,3-dihidro-benzofuran-5-il)etil-, y N-[1-(2,3-dihidro-1H-indol-5-il)etilacrilamidas como agentes de apertura de KCNQ2 . Estos agentes son importantes en el tratamiento de ciertas afecciones neurológicas.
Reacciones de α-arilación
La this compound se utiliza como reactivo para las reacciones de α-arilación . Estas reacciones son fundamentales en la síntesis de diversos compuestos orgánicos.
Safety and Hazards
Mecanismo De Acción
Target of Action
1,5-Diacetylindoline is a derivative of indole, a naturally occurring heterocyclic organic compound found in both plants and animals It has been used as a reactant for the preparation of 5-ht1b receptor antagonists . The 5-HT1B receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it plays a significant role in the serotonin system .
Mode of Action
It is known to be a reactant in α-arylation reactions . Arylation is a chemical process that introduces an aryl group into a molecule, which can significantly alter the molecule’s properties and interactions .
Biochemical Pathways
1,5-Diacetylindoline is involved in the synthesis of N-(1-benzo[1,3]dioxol-5-yl)ethyl-, N-[1-(2,3-dihydro-benzofuran-5-yl)ethyl-, and N-[1-(2,3-dihydro-1H-indol-5-yl)ethylacrylamides as KCNQ2 opener agents . These compounds are known to affect the KCNQ2 potassium channel, which plays a crucial role in neuronal excitability . Additionally, indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight (20324 g/mol) and its solid form at room temperature could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
As a reactant in the synthesis of various compounds, it contributes to the biological activities of these resultant molecules . For instance, it has been used in the preparation of 1-acyl-7-nitroindolines as L-glutamate photoreleasing agents in cerebellar granule neurons .
Análisis Bioquímico
Biochemical Properties
1,5-Diacetylindoline is known to be a reactant for α-arylation reactions . It is also used in the preparation of 5-HT1B receptor antagonists . Furthermore, it is involved in the synthesis of N-(1-benzo[1,3]dioxol-5-yl)ethyl-, N-[1-(2,3-dihydro-benzofuran-5-yl)ethyl-, and N-[1-(2,3-dihydro-1H-indol-5-yl)ethylacrylamides as KCNQ2 opener agents . These interactions suggest that 1,5-Diacetylindoline may interact with various enzymes, proteins, and other biomolecules, although specific details of these interactions are not currently available.
Molecular Mechanism
It is known to participate in α-arylation reactions , suggesting that it may interact with biomolecules through binding interactions
Propiedades
IUPAC Name |
1-(1-acetyl-2,3-dihydroindol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)10-3-4-12-11(7-10)5-6-13(12)9(2)15/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTZNSOMVMYKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390995 | |
| Record name | 1,5-Diacetylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16078-35-6 | |
| Record name | 1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16078-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Diacetylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Diacetylindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

